Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Description

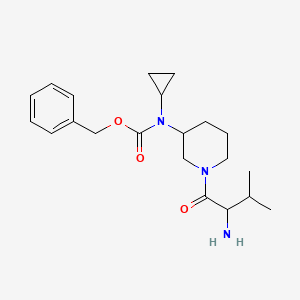

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a synthetic organic compound characterized by a piperidine core substituted with a cyclopropyl carbamate group and an (S)-2-amino-3-methylbutanoyl moiety. This structure combines rigidity from the cyclopropane ring with the conformational flexibility of the piperidine and branched amino acid side chain, making it a candidate for applications in medicinal chemistry, particularly in protease inhibition or receptor modulation.

Properties

Molecular Formula |

C21H31N3O3 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3 |

InChI Key |

PUWWVXBVAGEQJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the cyclopropyl carbamate moiety. Key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: Benzylation reactions are employed, often using benzyl halides in the presence of a base.

Formation of the Cyclopropyl Carbamate Moiety: This step involves the reaction of cyclopropyl isocyanate with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, synthetic accessibility, and functional properties.

Structural Analog MPI23e

Compound: MPI23e (Benzyl (1-(((S)-3-cyclohexyl-1-(((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-1-oxopropan-2-yl)carbamoyl)cyclopropyl)carbamate)

- Key Differences: Replaces the (S)-2-amino-3-methylbutanoyl group with a cyclohexyl-containing tripeptide-like chain. Incorporates a 2-oxopyrrolidin-3-yl group, introducing an additional hydrogen-bonding site.

Pyrrolidine-Based Analog

Compound: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

- Key Differences :

- Replaces the piperidine ring with a pyrrolidine, reducing ring size from six- to five-membered.

- Substitutes the piperidin-3-yl position with a pyrrolidin-2-ylmethyl group, altering spatial orientation.

Cyclopropane-Containing Building Blocks

Examples :

- 2-(1-{[(tert-butoxy)carbonyl]amino} cyclopropyl)acetic acid (CAS: 103500-22-7): Features a tert-butoxycarbonyl (Boc)-protected cyclopropyl group.

- Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1): Contains a nitrile and ester on the cyclopropane ring.

- Relevance : These highlight the versatility of cyclopropane in drug design but lack the peptide-like backbone of the target compound, limiting direct functional comparison .

Benazepril Hydrochloride

Compound : A benzazepine-based ACE inhibitor (CAS: 86541-74-4).

- Key Differences: Core structure is a benzazepine ring instead of piperidine. Functional groups include carboxylic acid and ethyl ester moieties, differing from the carbamate and branched amino acid in the target compound.

- Regulatory Status: Not listed in hazardous chemical directories, suggesting a safer profile compared to novel carbamates, which may lack extensive safety data .

Research Implications

- Ring Size Effects : The pyrrolidine analog’s 97% purity suggests that smaller rings may improve synthetic reproducibility, whereas piperidine derivatives offer greater conformational diversity .

- Substituent Impact : The cyclohexyl and 2-oxopyrrolidin-3-yl groups in MPI23e may enhance target binding but complicate synthesis .

- Safety and Regulation: Benazepril’s established safety profile underscores the need for toxicity studies on novel carbamates .

Biological Activity

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities related to neurological disorders and receptor interactions. Its structure features a piperidine ring, a benzyl group, and a carbamate functional group, which contribute to its reactivity and biological properties.

- Molecular Formula : C21H31N3O3

- Molecular Weight : 375.51 g/mol

- Structural Features :

- Chiral center at the amino acid side chain.

- Presence of a piperidine ring which is known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's structural similarity to known bioactive molecules suggests it may interact with specific neurotransmitter receptors or enzymes involved in neurotransmission.

- Nucleophilic Substitution : The carbamate group allows for nucleophilic substitutions and hydrolysis reactions, which can lead to the formation of bioactive derivatives.

- Electrophilic Aromatic Substitution : The piperidine ring may participate in electrophilic substitutions due to the electron-donating nature of the benzyl substituent.

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the benzyl and piperidine components can significantly affect binding potency and selectivity towards specific receptors. For instance, SAR studies on related compounds have shown that introducing N-(alkyl)benzylpiperidine moieties enhances activity against chemokine receptors, notably CCR3 .

Pharmacological Profiles

Research has highlighted the following biological activities associated with this compound:

- Antagonistic Effects : Potential antagonism at chemokine receptors, particularly CCR3, which could be beneficial in treating conditions involving eosinophil-mediated inflammation.

- Neurological Implications : Given its structural features, it may exhibit neuroprotective effects or modulate pain pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity in modulating receptor-mediated pathways. For example:

- CCR3 Antagonism : Compounds structurally related to this carbamate have shown low nanomolar binding affinities in receptor binding assays .

In Vivo Studies

Preliminary in vivo studies suggest that compounds with similar structures can effectively occupy target receptors over extended periods, influencing pharmacokinetic profiles and therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamate | C22H35N3O3 | Enantiomeric variation with potential different biological activity |

| 1-(2-Amino-3-methylbutanoyl)piperidine | C14H20N2O | Lacks benzyl group; primarily studied for its basic piperidine structure |

| Benzyl N-(piperidin-4-yl)carbamate | C17H24N2O2 | Different piperidine position; shows varied receptor interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.